

Thiophene vs. Selenophene in Organic Solar Cells: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers on the performance characteristics of thiophene- and selenophene-based materials in organic solar cells, supported by experimental data and detailed protocols.

In the pursuit of highly efficient and stable organic solar cells (OSCs), the design and synthesis of novel donor and acceptor materials are of paramount importance. Among the various heterocyclic building blocks utilized in these materials, thiophene and its heavier chalcogen analogue, selenophene, have emerged as key components. The substitution of sulfur with selenium can significantly alter the optoelectronic and morphological properties of the resulting materials, leading to distinct differences in device performance. This guide provides an objective comparison of thiophene and selenophene in the context of organic solar cells, supported by a summary of recent experimental findings.

Performance Comparison: A Tabular Summary

The following table summarizes the performance of various organic solar cells incorporating either thiophene or selenophene in the active layer. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).



Polymer /Small Molecul e Donor	Polymer /Small Molecul e Accepto r	Heteroc ycle	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Referen ce
PBDTT- DPP	PC71BM	Thiophen e	5.5	0.72	11.8	65	[1]
PSeDPP	PC71BM	Selenoph ene	7.0	0.80-0.84	12.0	70	[1]
J71	PC71BM	Thiophen e	6.79	-	-	-	[2]
J76	PC71BM	Selenoph ene	8.40	-	-	-	[2]
J71	m-ITIC	Thiophen e	11.73	-	-	-	[2]
J76	m-ITIC	Selenoph ene	11.04	-	-	-	[2]
PBDB-T	PNDIT- hd	Thiophen e	6.7	-	-	-	[3]
PBDB-T	PNDIS- hd	Selenoph ene	8.4	-	-	71	[3]
PCDTBT	PC70BM	Thiophen e	5.41	-	-	-	[4]
PCDSeB T	PC70BM	Selenoph ene	3.34	-	-	-	[4]
PFDTBT	PC70BM	Thiophen e	4.86	-	-	-	[4]
PFDSeB T	PC70BM	Selenoph ene	3.84	-	-	-	[4]



Thiophen e-based polymer	L15	Thiophen e	1.92	-	-	-	[5]
PFETVT-	L15	Thiophen e	11.81	-	-	-	[5]
PFY-0Se (Thiophe ne analog)	PBDB-T	Thiophen e	<15	-	-	-	[6]
PFY-3Se	PBDB-T	Selenoph ene	>15	-	23.6	73.7	[6]
PDBT-T1	SdiPBI- Se	Selenoph ene	8.4	0.96	12.49	70.2	[7]

Key Performance Differences and Underlying Mechanisms

The replacement of sulfur with selenium in the molecular backbone of photoactive materials induces several key changes that impact overall device performance:

- Optical Properties and Bandgap: Selenophene-containing polymers generally exhibit a
 narrower optical bandgap compared to their thiophene counterparts.[8][9] This is attributed to
 the greater polarizability of the larger selenium atom, which leads to a destabilization of the
 Lowest Unoccupied Molecular Orbital (LUMO) and a stabilization of the Highest Occupied
 Molecular Orbital (HOMO).[6][8] The resulting red-shifted absorption spectrum allows for
 more efficient harvesting of solar photons.[1][2]
- Charge Carrier Mobility: The impact of selenophene incorporation on charge carrier mobility
 is more complex and appears to be system-dependent. In some cases, the enhanced
 intermolecular interactions facilitated by Se-Se contacts can lead to improved molecular
 packing and higher charge carrier mobility.[1][10] However, other studies have reported
 reduced mobility in selenophene-based polymers, potentially due to steric hindrance from
 the larger selenium atom.[4][6]



- Molecular Packing and Morphology: The substitution of thiophene with selenophene can
 influence the molecular packing in the solid state. The potential for stronger intermolecular
 Se-Se interactions can promote a more ordered morphology in the active layer, which is
 beneficial for charge transport.[3][6] This can lead to a higher fill factor in the resulting solar
 cells.[1]
- Device Performance: The culmination of these effects on device performance is highly dependent on the specific molecular design and the choice of the complementary donor or acceptor material. In several instances, particularly with non-fullerene acceptors, selenophene-based materials have demonstrated superior power conversion efficiencies.[3] [6][11] For example, all-polymer solar cells incorporating a selenophene-containing acceptor, PNDIS-hd, achieved a PCE of 8.4%, a significant improvement over the 6.7% PCE of the thiophene-based counterpart.[3] Conversely, in some systems with fullerene acceptors, thiophene-based polymers have shown higher efficiencies.[4]

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the fabrication and characterization of organic solar cells, as synthesized from the referenced literature.

Device Fabrication

A standard procedure for fabricating a bulk heterojunction organic solar cell involves the following steps:

- Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially
 cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The
 substrates are then treated with UV-ozone for a specified duration to enhance the work
 function of the ITO.
- Hole Transport Layer (HTL) Deposition: A solution of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and subsequently annealed.
- Active Layer Deposition: A solution of the donor and acceptor materials in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture thereof) is prepared. This solution is



then spin-coated onto the HTL to form the photoactive bulk heterojunction layer. The film is often annealed at a specific temperature to optimize the morphology.

• Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer (e.g., Ca) and a metal cathode (e.g., Al) are sequentially deposited on top of the active layer via thermal evaporation under high vacuum.

Device Characterization

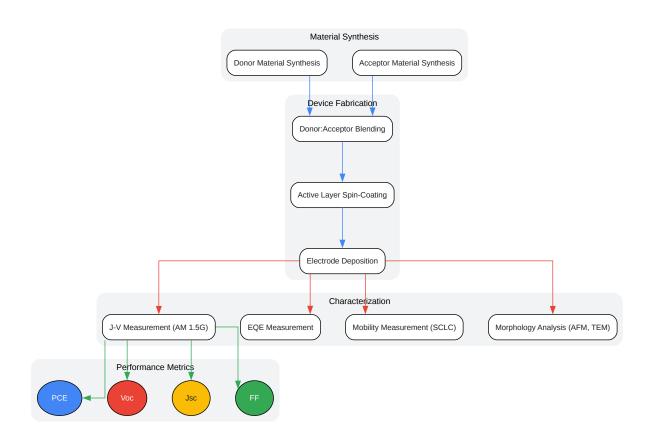
The performance of the fabricated organic solar cells is typically evaluated under the following conditions:

- Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a Keithley source meter under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm². The key parameters (PCE, Voc, Jsc, and FF) are extracted from these curves.
- External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the
 incident photon-to-collected electron conversion efficiency at each wavelength. The Jsc can
 be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.
- Charge Carrier Mobility: The hole and electron mobilities are often determined using the space-charge-limited current (SCLC) method. This involves fabricating single-carrier devices (hole-only or electron-only) and fitting the dark J-V characteristics to the SCLC model.
- Morphology Characterization: The morphology of the active layer blend is investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to visualize the phase separation and domain sizes.

Workflow for Organic Solar Cell Fabrication and Characterization

The following diagram illustrates the general workflow from material synthesis to device performance evaluation.





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Caption: Workflow of organic solar cell fabrication and characterization.



Conclusion and Future Outlook

The choice between thiophene and selenophene in the design of active materials for organic solar cells is not straightforward and presents a trade-off in properties. Selenophene incorporation often leads to a desirable red-shift in absorption and can promote favorable molecular packing, which has resulted in record efficiencies in several all-polymer and nonfullerene solar cells. However, the potential for reduced charge carrier mobility and the higher cost and synthetic complexity associated with selenium compounds are important considerations.[6]

Conversely, thiophene-based materials are well-established, generally offer higher stability, and have demonstrated high efficiencies, particularly in fullerene-based devices.[5][12][13] The vast library of thiophene-based building blocks provides a versatile platform for molecular engineering.

Future research will likely focus on leveraging the benefits of both heterocycles. This could involve the strategic placement of selenium atoms within a predominantly thiophene-based backbone to fine-tune the optoelectronic properties without significantly compromising mobility or stability. Furthermore, the development of novel molecular designs that maximize the positive attributes of selenophene while mitigating its drawbacks will be crucial for advancing the field of organic photovoltaics.

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- To cite this document: BenchChem. [Thiophene vs. Selenophene in Organic Solar Cells: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610544#performance-comparison-of-thiophene-vs-selenophene-in-organic-solar-cells]

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